2,3,5-Tribromo-4-chloro-6-methylphenol
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Overview
Description
2,3,5-Tribromo-4-chloro-6-methylphenol is a halogenated phenol compound with the molecular formula C7H4Br3ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 6-methylphenol. The process includes the following steps:
Bromination: 6-methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 3, and 5 positions.
Chlorination: The brominated product is then chlorinated to introduce a chlorine atom at the 4 position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less halogenated phenols.
Substitution: Phenols with different functional groups replacing the halogens
Scientific Research Applications
2,3,5-Tribromo-4-chloro-6-methylphenol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial properties and effects on microbial growth.
Medicine: Investigated for potential use in disinfectants and antiseptics.
Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals
Mechanism of Action
The antimicrobial activity of 2,3,5-Tribromo-4-chloro-6-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit enzymes involved in vital metabolic pathways, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tribromo-2-chloro-6-methylphenol: Similar structure but different bromination pattern.
2,3,5-Tribromo-4-chloro-6-methylphenol: The compound itself.
4-Chloro-3-methylphenol: Lacks bromine atoms, used as a disinfectant and preservative.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct antimicrobial properties. The presence of multiple halogen atoms enhances its efficacy as a disinfectant compared to less halogenated phenols .
Properties
CAS No. |
83918-56-3 |
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Molecular Formula |
C7H4Br3ClO |
Molecular Weight |
379.27 g/mol |
IUPAC Name |
2,3,5-tribromo-4-chloro-6-methylphenol |
InChI |
InChI=1S/C7H4Br3ClO/c1-2-3(8)6(11)4(9)5(10)7(2)12/h12H,1H3 |
InChI Key |
DUSUUBJAFMIHQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Cl)Br)Br)O |
Origin of Product |
United States |
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